Product packaging for 6-Ethylmercaptopurine(Cat. No.:CAS No. 5417-84-5)

6-Ethylmercaptopurine

Numéro de catalogue: B1196674
Numéro CAS: 5417-84-5
Poids moléculaire: 180.23 g/mol
Clé InChI: XTJLAIOQORFEOI-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Research Milestones on Thiopurine Analogs

The journey into understanding thiopurine analogs began in the mid-20th century with the pioneering work of Nobel laureates George Herbert Hitchings and Gertrude Elion. mdpi.comdarmzentrum-bern.ch Their research into nucleic acid metabolism, aimed at disrupting the purine (B94841) pathway to inhibit cell replication, led to the development of key thiopurine compounds like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). mdpi.comacs.org Initially developed for cancer therapy, particularly childhood leukemia, these compounds became foundational in the fields of oncology and immunology. darmzentrum-bern.ch

A significant milestone was the discovery in 1958 that 6-mercaptopurine could suppress antibody production, suggesting an immunomodulatory role. mdpi.com This expanded the research and application of thiopurines beyond cancer to inflammatory conditions. The development of azathioprine (B366305), a pro-drug of 6-MP, further solidified the role of thiopurines in clinical practice for managing autoimmune diseases. mdpi.comacs.org Early studies established the mechanism of action, involving their conversion to active metabolites that interfere with DNA and RNA synthesis. wikipedia.orgnih.gov

Evolution of Research Focus from Parent Compounds to 6-Ethylmercaptopurine

While 6-mercaptopurine and azathioprine became subjects of extensive clinical research, academic inquiry continued to explore structural modifications to understand the structure-activity relationships of thiopurine analogs. This led to the synthesis and investigation of various derivatives, including this compound. acs.org

The research focus on 6-EMP has been particularly notable in the context of understanding mechanisms of cellular response that are independent of the classical purine salvage pathways. nih.gov Studies on human promyelocytic leukemia (HL-60) cells, including those deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), have been instrumental. dtic.milnih.govnih.gov Research demonstrated that 6-EMP could inhibit the growth of both wild-type and HGPRT-deficient HL-60 cells. dtic.milnih.gov This was a significant finding, as it suggested a mechanism of action distinct from parent compounds like 6-mercaptopurine, which often rely on HGPRT for their cytotoxic activation. dtic.milnih.gov

Further investigations have delved into the specific effects of 6-EMP on cellular differentiation and gene expression. For instance, studies have shown that 6-EMP can induce terminal differentiation in HL-60 cells, though the pathway appears to differ from that induced by other purine analogs. dtic.milnih.gov Research has also examined its effect on the expression of oncogenes like c-myc, revealing differential effects in wild-type versus HGPRT-deficient cells, further highlighting its unique biological activity. nih.gov

Positioning this compound within the Broader Purine Analog Research Landscape

Within the extensive field of purine analog research, this compound occupies a specific niche as a tool for dissecting cellular metabolic and signaling pathways. scbt.comumich.edu Its distinct properties, such as its ability to affect cells irrespective of their purine salvage enzyme status, make it a valuable compound for comparative studies against other purine analogs like 6-thioguanine and 8-azaguanine. dtic.milnih.gov

The presence of the ethyl mercapto group in 6-EMP introduces unique steric and electronic properties that can alter its interaction with biomolecules. scbt.com This modification can enhance its reactivity in nucleophilic substitution reactions and influence its potential role in redox reactions and metal ion coordination. scbt.com Research has also explored its interactions with various enzymes. For example, it has been studied as a modulator of erythrocyte acid phosphatase activity across different species and as a potential inhibitor of enzymes like methionine adenosyltransferase. umich.edunih.gov

The compound is also utilized in analytical biochemistry as an internal standard in methods for therapeutic drug monitoring of other thiopurines, such as in the measurement of thiopurine metabolites in erythrocytes. diva-portal.orgdiva-portal.orgplos.org This application underscores its stability and predictable behavior in analytical systems.

Interactive Data Table: Properties of this compound

Interactive Data Table: Research Applications of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4S B1196674 6-Ethylmercaptopurine CAS No. 5417-84-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-ethylsulfanyl-7H-purine
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InChI

InChI=1S/C7H8N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XTJLAIOQORFEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40202521
Record name 6-Ethylthiopurine
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Molecular Weight

180.23 g/mol
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CAS No.

5417-84-5
Record name 6-Ethylmercaptopurine
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Record name 6-Ethylthiopurine
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Record name 6-Ethylmercaptopurine
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Record name 6-(Ethylthio)purine
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Synthesis and Structural Modifications of 6 Ethylmercaptopurine

The generation of 6-Ethylmercaptopurine and its subsequent analogues is a field grounded in established chemical principles, while simultaneously exploring innovative pathways to refine its molecular architecture.

Established Synthetic Routes

The primary and most well-established method for synthesizing this compound involves the direct S-alkylation of its parent compound, 6-mercaptopurine (B1684380) (6-MP). This nucleophilic substitution reaction is a cornerstone of purine (B94841) chemistry.

The synthesis is typically achieved by reacting 6-mercaptopurine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, often sodium or potassium hydroxide, deprotonates the thiol group (-SH) of 6-mercaptopurine, forming a more nucleophilic thiolate anion. This anion then readily attacks the electrophilic ethyl group of the alkylating agent, displacing the halide and forming the thioether linkage characteristic of this compound. This straightforward and efficient method has been a reliable route for producing the compound for research purposes. acs.org The general reaction is summarized below:

Reaction Scheme for this compound Synthesis

Reactant 1 Reactant 2 Condition Product

Novel Approaches in Compound Synthesis

While the S-alkylation of 6-mercaptopurine remains the predominant synthetic route, the broader field of medicinal chemistry is continually seeking innovative synthetic methods. nih.govwikipedia.org For purine analogues, these efforts often focus on improving yield, reducing reaction steps, or employing greener chemical processes. However, for this compound specifically, much of the synthetic innovation has been directed not at the creation of the parent molecule itself, but rather at the synthesis of its complex derivatives and prodrugs. nih.govresearchgate.net These novel approaches are typically multi-step processes designed to build specific functionalities onto the core purine structure, as discussed in the following sections.

Design and Synthesis of this compound Derivatives and Analogues

The modification of the this compound structure is driven by the desire to understand and improve its biological interactions. This involves systematic changes to the molecule to probe its mechanism of action and enhance its activity profile.

Structure-Activity Relationship (SAR) Studies for Modified Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. uc.ptbiolscigroup.usresearchcommons.org For this compound and its analogues, SAR studies focus on how modifications to the ethyl group, the thioether linkage, or the purine ring system affect the compound's function.

Research has shown that the presence of a bulky group at the 6-position of the purine ring, such as the ethylmercapto-moiety, can have significant effects. dtic.mil This bulkiness may interfere with the molecule's ability to be processed by certain enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is a key enzyme in the purine salvage pathway. dtic.mil This distinction could lead to a different mechanism of action compared to its parent compound, 6-mercaptopurine. dtic.mil SAR studies explore these effects by synthesizing derivatives with varying alkyl chain lengths or functionalities to determine the optimal structure for a desired biological outcome. mdpi.comdndi.org

SAR Insights for 6-Substituted Purine Analogues

Structural Modification Impact on Activity Rationale / Example
Alkyl Chain Length Varies Changing the length of the alkyl chain (e.g., from ethyl to propyl) alters lipophilicity and steric bulk, which can affect cell membrane permeability and target binding. uc.pt
Aromatic Substituents Can enhance activity Replacing the alkyl group with an aromatic ring can introduce new binding interactions, such as π-π stacking, potentially improving target engagement. nih.gov
Purine Ring Modification Modulates activity Adding substituents to other positions on the purine ring can fine-tune the electronic properties and solubility of the molecule.

| Thioether Linkage | Essential for specific prodrug strategies | The sulfur atom is a key site for creating prodrugs that are activated by intracellular conditions (e.g., reaction with glutathione). nih.gov |

Strategic Modification for Enhanced Biological Activity Profiles

Strategic modifications are undertaken to address specific limitations of a parent compound, such as poor solubility or limited cell permeability. nih.govresearchgate.net A primary goal in modifying this compound and related compounds is to enhance their lipophilicity (fat-solubility). The parent compound, 6-mercaptopurine, has poor water solubility, which can limit its absorption and distribution. nih.gov By adding lipophilic groups, such as alkyl or aryl moieties, derivatives can more easily cross cell membranes to reach their intracellular targets. nih.gov

Another key strategy involves designing derivatives that can overcome mechanisms of drug resistance or exhibit novel biological activities. researchgate.net For example, creating a derivative that is not a substrate for a particular metabolic enzyme could lead to a more sustained biological effect or a different activity profile altogether. dtic.mil

Prodrug Strategies and Their Chemical Generation (e.g., S-allylthio derivatives)

A sophisticated approach to enhancing biological activity is the use of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy can improve drug delivery, reduce side effects, and target specific tissues.

A notable prodrug strategy for mercaptopurines involves the synthesis of S-allylthio derivatives. nih.gov These compounds are generated by reacting the parent mercaptopurine with an allylthiosulfonate. The resulting S-allylthio derivative is significantly more hydrophobic than the parent drug. nih.gov

This increased hydrophobicity improves the compound's ability to penetrate cells. Once inside the cell, the S-allylthio derivative reacts with intracellular glutathione (B108866) (GSH), a thiol-containing antioxidant. This thiol-disulfide exchange reaction cleaves the S-allyl group and releases the active mercaptopurine drug. nih.gov This mechanism not only enhances cellular uptake but also leverages the typically higher levels of glutathione in cancer cells for targeted drug release. nih.govresearchgate.net

Example of a Prodrug Strategy

Compound Role Activation Mechanism
S-allylthio-6-mercaptopurine Prodrug Higher lipophilicity allows for better cell penetration. nih.gov

Molecular and Cellular Mechanisms of Action of 6 Ethylmercaptopurine

Interference with Purine (B94841) Metabolic Pathways

The cellular activity of 6-ethylmercaptopurine is intrinsically linked to its ability to disrupt the delicate balance of purine metabolism, which comprises both the de novo synthesis pathway and the salvage pathways.

Inhibition of De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a multi-step process that assembles purine nucleotides from simpler precursor molecules. A key rate-limiting enzyme in this pathway is amidophosphoribosyltransferase (ATase), which catalyzes the first committed step. nih.govfrontiersin.org Purine analogues, such as 6-mercaptopurine (B1684380), are known to exert their effects after being converted into fraudulent nucleotides, which then act as feedback inhibitors of this pathway. researchgate.netkcl.ac.uk For instance, the ribonucleotide of the related compound 6-methylpurine (B14201) is known to inhibit de novo purine synthesis through pseudofeedback inhibition of amidophosphoribosyltransferase. diva-portal.org

Table 1: Key Enzymes in De Novo Purine Biosynthesis and Their Inhibition by Thiopurines

EnzymeAbbreviationRole in PathwayKnown Inhibitors (Related to 6-EMP)
AmidophosphoribosyltransferaseATaseCatalyzes the first committed stepMethylthio-IMP (from 6-MP)
Inosine (B1671953) Monophosphate DehydrogenaseIMPDHConverts IMP to Xanthosine (B1684192) Monophosphate (XMP)Mycophenolate, Ribavirin, Thio-IMP
Adenylosuccinate SynthetaseADSSConverts IMP to Adenylosuccinate6-Methylpurine ribonucleotide

Modulation of Purine Salvage Pathways

Purine salvage pathways recycle purine bases from the degradation of nucleic acids, providing an energy-efficient alternative to de novo synthesis. The key enzymes in this pathway are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which convert hypoxanthine (B114508), guanine (B1146940), and adenine into their respective mononucleotides. nih.govnih.govatdbio.com

A distinctive feature of this compound's mechanism is its apparent independence from activation by these primary salvage enzymes. Research has demonstrated that 6-EMP inhibits the growth of human promyelocytic leukemia (HL-60) cells that are deficient in HGPRT. dtic.miltandfonline.com This suggests that its cytotoxic activation does not rely on the typical conversion to a nucleotide by HGPRT, a common mechanism for other purine analogs like 6-mercaptopurine and 6-thioguanine (B1684491). researchgate.netscbt.com Furthermore, studies have shown that the growth-inhibitory effects of 6-EMP are not prevented by the presence of hypoxanthine or adenine, indicating that its mechanism is also independent of adenine phosphoribosyltransferase (APRT).

It has been hypothesized that the bulky ethylmercapto-group on the 6-position of the purine ring sterically hinders the molecule from acting as a substrate for HGPRT. dtic.mil This contrasts with 6-mercaptopurine, which is a known substrate for HGPRT and whose resistance is often associated with a deficiency in this enzyme. nih.govnih.gov

Nucleic Acid-Related Mechanisms

Ultimately, the disruption of purine metabolism by this compound has profound consequences for the synthesis and function of nucleic acids.

Impact on DNA Synthesis and Integrity

The integrity of DNA synthesis is heavily reliant on a balanced supply of deoxyribonucleotide triphosphates (dNTPs). By interfering with purine biosynthesis, thiopurines can lead to an imbalance in the dNTP pool, which can stall DNA replication and trigger cell cycle arrest and apoptosis. The parent compound, 6-mercaptopurine, is known to be metabolized into thioguanine nucleotides, which can be incorporated into DNA. kcl.ac.uk This incorporation of fraudulent bases leads to DNA damage and can activate DNA repair mechanisms. tandfonline.comnih.gov

Direct evidence for the incorporation of this compound itself into the DNA backbone is limited. Its primary impact on DNA synthesis may be more indirect, stemming from the disruption of precursor supply. However, as a purine analogue, it is part of a class of compounds known to cause DNA damage. nih.govmicrobenotes.com Alkylation and the formation of adducts are common forms of DNA damage that can lead to mutations if not repaired. atdbio.com While specific studies on 6-EMP-induced DNA lesions are not widely available, the general principle of purine analogues disrupting DNA integrity remains a plausible component of its mechanism of action.

Effects on RNA Synthesis and Function

The effects of this compound on RNA are more distinctly characterized and appear to be a significant part of its mechanism. Studies have shown that 6-EMP has a differential effect on the expression of c-myc mRNA in wild-type versus HGPRT-deficient HL-60 cells. apsnet.org In wild-type cells, 6-EMP transiently down-regulates c-myc mRNA, while it has no such effect in the HGPRT-deficient cells, even though it inhibits growth in both. apsnet.org This suggests a complex interaction with the machinery of gene expression that is partially dependent on the cellular metabolic context.

A compelling hypothesis for 6-EMP's action involves its incorporation into transfer RNA (tRNA). dtic.mil While guanine analogues like 6-thioguanine can be incorporated into the anticodon of specific tRNAs by the enzyme tRNA-guanine ribosyltransferase, hypoxanthine analogues like 6-EMP are not substrates for this enzyme. dtic.miltandfonline.com Instead, it is proposed that 6-EMP may be a substrate for a different enzyme, tRNA-hypoxanthine ribosyltransferase, which would insert it into the "wobble" position of the tRNA anticodon. dtic.milnih.gov

Molecular Basis of Incorporation into Nucleic Acids

The working hypothesis for this compound's incorporation into nucleic acids focuses on tRNA. The enzyme tRNA-hypoxanthine ribosyltransferase has been identified and is known to insert hypoxanthine into the anticodon of mature tRNA molecules. nih.gov It is postulated that this enzyme could also recognize and incorporate 6-EMP. dtic.mil

If incorporated into the wobble position of the tRNA anticodon, the presence of the bulky ethylmercapto-moiety is predicted to have significant detrimental effects on protein synthesis. dtic.mil This is because the wobble position is critical for the hydrogen bonding between the mRNA codon and the tRNA anticodon. A large, structurally disruptive group in this position would likely interfere with proper codon recognition and the fidelity of translation, leading to growth inhibition. This proposed mechanism provides a plausible explanation for the observed biological effects of this compound, particularly its ability to act in cells that are resistant to other thiopurines due to a lack of HGPRT activity.

Table 2: Proposed Mechanism of this compound via tRNA Incorporation

StepDescriptionKey Enzyme (Hypothesized)Consequence
Uptake This compound enters the cell.-Availability for intracellular reactions.
Incorporation 6-EMP is incorporated into the wobble position of the anticodon of specific tRNAs.tRNA-hypoxanthine ribosyltransferaseFormation of fraudulent tRNA.
Interference The bulky ethylmercapto-group on the modified tRNA interferes with codon-anticodon pairing at the ribosome.-Disruption of protein synthesis (translation).
Cellular Outcome Inhibition of protein synthesis leads to the observed growth inhibition and other cellular effects.-Cytostatic/cytotoxic effects independent of HGPRT-mediated activation.

Protein Synthesis Modulation and Ribosomal Interactions

The introduction of an ethylmercapto group in this compound (6-EMP) creates a bulky moiety that is hypothesized to have significant detrimental effects on protein synthesis. dtic.mil This structural alteration, particularly in a position crucial for the hydrogen bonding between codons and anticodons, likely disrupts the normal translational process. dtic.mil The modulation of protein synthesis is a key mechanism through which cells can be protected from stress-induced apoptosis. nih.gov The rate of muscle protein synthesis, for instance, is acutely regulated by the availability of extracellular amino acids. nih.gov

Transfer RNA (tRNA) molecules are essential for translating messenger RNA (mRNA) into protein. jst.go.jp They undergo numerous enzyme-catalyzed modifications after transcription, which are critical for their stability and function, including accurate codon recognition. jst.go.jpnih.gov It is a working hypothesis that hypoxanthine analogs like 6-mercaptopurine (6-MP) and 6-EMP may be incorporated into the wobble position of tRNAs by the enzyme tRNA-hypoxanthine ribosyltransferase. dtic.mil This incorporation could be a key mode of action for inducing cellular differentiation. dtic.mil

The bulky ethylmercapto- group in 6-EMP is thought to interfere with the normal interaction between the tRNA anticodon and the mRNA codon at the ribosome. dtic.mil This interference can have significant consequences for the fidelity and efficiency of protein synthesis. dtic.mil The dynamic regulation of tRNA modifications in response to intracellular and environmental cues highlights their importance in maintaining cellular homeostasis. jst.go.jp

The potential incorporation of 6-EMP into tRNA could lead to a number of detrimental effects on translational processes. The altered tRNA may be less efficient at being charged with its corresponding amino acid or may cause ribosomal stalling during elongation. The bulky ethylmercapto- group could disrupt the precise geometry required for codon-anticodon pairing, leading to decreased protein synthesis or the production of truncated or misfolded proteins. dtic.mil This disruption of protein homeostasis can, in turn, trigger cellular stress responses. nih.gov

Enzyme Interactions and Inhibition Kinetics

The metabolic activation and effects of 6-EMP are intrinsically linked to its interactions with various enzymes involved in purine metabolism.

A key difference between 6-EMP and its parent compound, 6-mercaptopurine (6-MP), lies in their interaction with hypoxanthine-guanine phosphoribosyltransferase (HGPRT). While 6-MP is a substrate for HGPRT, which converts it to the active metabolite thioinosine monophosphate, 6-EMP is not. dtic.mil This lack of activation by HGPRT is attributed to the steric hindrance caused by the bulky ethylmercapto- group. dtic.mil

Interestingly, both 6-MP and 6-EMP have been shown to inhibit the growth and induce functional differentiation in HGPRT-deficient HL-60 cells. dtic.mil Notably, 6-EMP achieves these effects at significantly lower concentrations than 6-MP. dtic.mil In HGPRT-sufficient HL-60 cells, 6-EMP exhibits similar effects, suggesting a mechanism of action that is independent of HGPRT. dtic.mil

Cell LineCompoundEffectConcentration Dependence
HGPRT-deficient HL-60This compoundInhibition of growth, induction of functional differentiationEffective at lower concentrations than 6-MP
HGPRT-deficient HL-606-MercaptopurineInhibition of growth, induction of functional differentiation
HGPRT-sufficient HL-60This compoundSimilar effects to those in HGPRT-deficient cells

This table summarizes the differential effects of this compound and 6-Mercaptopurine on HL-60 cell lines with varying HGPRT status.

While direct studies on 6-EMP are limited in this area, research on the related compound 6-MP provides valuable insights. 6-mercaptopurine is known to form a stable 1:1 complex with copper ions (Cu2+). nih.govportlandpress.com This complex formation is suggested to be an additional mechanism of action for 6-MP, particularly concerning its anti-inflammatory properties. nih.govportlandpress.com

Furthermore, the interaction between 6-MP, Cu2+, and the enzyme xanthine (B1682287) oxidase has been examined. Cu2+ alone inhibits xanthine oxidase; however, 6-MP can protect the enzyme from this inhibition and even reverse it. nih.govportlandpress.com This protective effect is attributed to the formation of the 6-MP-Cu2+ complex. nih.govportlandpress.com Given the structural similarities, it is plausible that 6-EMP could also form complexes with metal ions, potentially influencing its biological activity. The ethyl mercapto group in 6-EMP introduces unique steric and electronic properties that can facilitate interactions with various biomolecules and may influence redox reactions and metal ion coordination. scbt.com

Interacting MoleculesObserved EffectProposed Mechanism
6-Mercaptopurine + Cu2+Formation of a stable 1:1 complexChelation
Cu2+ + Xanthine OxidaseInhibition of enzyme activity
6-Mercaptopurine + Cu2+ + Xanthine OxidaseProtection and reversal of enzyme inhibition by Cu2+Formation of a 6-MP-Cu2+ complex

This table outlines the interactions between 6-Mercaptopurine, Copper ions (Cu2+), and Xanthine Oxidase.

Cell Cycle Perturbations and Apoptosis Induction Pathways

This compound has been observed to be cytotoxic to both HGPRT-sufficient and HGPRT-deficient HL-60 cells at high concentrations. dtic.mil While the precise mechanisms remain to be fully elucidated, the effects of other compounds on cancer cell lines provide a framework for understanding how 6-EMP might induce cell cycle arrest and apoptosis.

The induction of cell cycle arrest, often at the G1 phase, is a common mechanism for anti-proliferative agents. nih.govjmb.or.kr This arrest can be triggered by the modulation of key cell cycle regulatory proteins. jmb.or.kr For instance, the inhibition of receptor tyrosine kinases can lead to an accumulation of underphosphorylated retinoblastoma protein and p27KIP1, contributing to a G1 block. nih.gov

Following cell cycle arrest, cells may undergo apoptosis, or programmed cell death. nih.gov Apoptosis can be initiated through various signaling pathways and is a critical mechanism for removing damaged or cancerous cells. mdpi.com The induction of apoptosis is a key strategy in cancer therapy. mdpi.com The cytotoxic effects of 6-EMP at high concentrations suggest that it may also trigger apoptotic pathways in susceptible cells. dtic.mil

Mechanistic Characterization of Cell Proliferation Inhibition

The primary action of this compound is the inhibition of cell proliferation, a phenomenon observed consistently in human promyelocytic leukemia (HL-60) cells. nih.govnih.gov Research has shown that e6MP effectively curtails the growth of both wild-type HL-60 cells and subclones that are deficient in the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov This finding is significant because it indicates that the antiproliferative mechanism of e6MP is not dependent on activation through the classical purine salvage pathways involving HGPRT or adenine phosphoribosyltransferase (APRT). nih.gov

Further mechanistic studies have distinguished e6MP from other purine analogues. For instance, its mode of action differs from that of guanine analogs. nih.gov Investigations into its effect on nucleotide metabolism revealed that inhibition of IMP dehydrogenase, a key enzyme in purine biosynthesis, does not appear to be a primary mechanism for its growth-inhibitory effects. nih.gov This is supported by the observation that the addition of hypoxanthine or adenine to the cell culture fails to reverse the growth inhibition caused by e6MP. nih.gov

A key molecular target influenced by this compound is the proto-oncogene c-myc, which is known to play a role in cell proliferation and differentiation. nih.gov In wild-type HL-60 cells, treatment with e6MP leads to a transient down-regulation of c-myc messenger RNA (mRNA). nih.gov However, this effect on c-myc expression is not observed in HGPRT-deficient HL-60 cells, yet both cell lines still undergo growth inhibition. nih.gov This suggests that while modulation of c-myc may contribute to its activity in certain contexts, it is not the sole or essential mechanism for its antiproliferative effects.

Table 1: Research Findings on Cell Proliferation Inhibition by this compound in HL-60 Cells

Cell LineEffect on ProliferationEffect on c-myc mRNADependence on HGPRTReference
Wild-Type HL-60InhibitionTransiently down-regulatedIndependent nih.gov
HGPRT-deficient HL-60InhibitionNo effectIndependent nih.gov

Elucidation of Apoptotic Signaling Cascades Triggered by this compound

Instead of triggering a classical apoptotic cascade, this compound appears to induce a state of terminal differentiation in cancer cells, which is a distinct form of programmed cell death. nih.govnih.gov This process has been observed in both wild-type and HGPRT-deficient HL-60 cells, leading to the formation of specific terminal end-cells. nih.govnih.gov

The differentiation induced by e6MP shows characteristics of the monocytic lineage. nih.gov This is supported by morphological changes in the cells and an increase in the activity of nonspecific esterase, an enzyme marker associated with monocytic cells. nih.gov However, the signaling pathway leading to this differentiation state is not fully understood and appears to be unconventional. nih.gov

Investigations into molecular markers associated with monocytic differentiation have yielded intriguing results. While the cells differentiate morphologically, the process does not involve the rapid induction of the c-fos gene or the stabilization of c-fms mRNA, which are typically early markers of the monocytic differentiation pathway. nih.gov Furthermore, this compound was found to inhibit the monocytic/macrophage differentiation that is normally induced by tetradecanoylphorbol acetate (B1210297) (TPA), a known inducer of this pathway. nih.gov This suggests that e6MP activates a unique signaling cascade for terminal differentiation that is distinct from standard monocytic differentiation pathways and does not rely on the typical molecular triggers. The precise components of this alternative signaling cascade remain an area for further research.

Table 2: Markers of Differentiation Induced by this compound in HL-60 Cells

MarkerObservationImplicationReference
Morphological ChangesConsistent with monocytic differentiationIndicates induction of a differentiation program nih.gov
Nonspecific Esterase ActivityIncreasedSupports monocytic lineage differentiation nih.gov
c-fos mRNANo rapid inductionPathway is distinct from typical monocytic differentiation nih.gov
c-fms mRNANo stabilization observedPathway is distinct from typical monocytic differentiation nih.gov

Metabolic Pathways and Enzymatic Interactions of 6 Ethylmercaptopurine

Intracellular Biotransformation of 6-Ethylmercaptopurine

The biotransformation of this compound (6-EMP) within the cell is a critical determinant of its biological activity. Unlike its well-studied counterpart, 6-mercaptopurine (B1684380) (6-MP), 6-EMP exhibits unique metabolic characteristics. It is a purine (B94841) derivative distinguished by an ethyl mercapto group, which confers distinct steric and electronic properties that influence its interactions with metabolic enzymes. scbt.com The intracellular fate of 6-EMP is governed by a series of enzymatic reactions that lead to the formation of various metabolites, which may be active or inactive.

Enzymatic Pathways Involved in this compound Metabolism

The metabolism of thiopurines like 6-mercaptopurine typically involves three competing enzymatic pathways:

Catabolism by xanthine (B1682287) oxidase (XO) to inactive metabolites like 6-thiouric acid. researchgate.netnih.gov

S-methylation by thiopurine S-methyltransferase (TPMT), leading to inactive methylated metabolites. nih.gov

Anabolism initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form cytotoxic thioguanine nucleotides (TGNs). nih.govplos.org

While this compound is a thiopurine analog, research indicates its metabolic activation may differ significantly from the classical pathway. Studies on human promyelocytic leukemia (HL-60) cells have shown that 6-EMP inhibits cell growth and induces differentiation even in cells lacking the purine salvage enzyme HGPRT. nih.govnih.gov This suggests that its mechanism of action is not strictly dependent on the conventional activation through the HGPRT-mediated salvage pathway, a cornerstone for the activity of other purine analogs like 6-thioguanine (B1684491) and 6-mercaptopurine. nih.gov The mechanism appears to be independent of activation by either HGPRT or adenine (B156593) phosphoribosyltransferase (APRT), as evidenced by the absence of new nucleotide pool peaks in HPLC chromatograms following 6-EMP exposure. nih.gov

Identification and Characterization of Active and Inactive Metabolites

The metabolism of thiopurines results in a variety of end products. For 6-mercaptopurine, the key active metabolites are the 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA. researchgate.netresearchgate.net Inactive metabolites include 6-thiouric acid, formed by xanthine oxidase, and 6-methylmercaptopurine (B131649) (6-MMP), formed by TPMT. researchgate.netnih.gov

For this compound, the metabolic profile and the identity of its key effectors are less clearly defined. Given its structural similarity to 6-MP, it is plausible that it can be metabolized into corresponding ethylated or de-ethylated compounds. However, the finding that its activity is independent of HGPRT suggests that the formation of 6-ethyl-thioguanine nucleotides may not be its primary mechanism of action. nih.gov Research on the related compound 6-mercaptopurine in murine lymphoma cells identified metabolites such as 6-thiouric acid, free sulfate, 6-thioinosine, 6-thioguanosine (B559654), and 6-methylthioinosine (B81876) ribonucleotides. nih.gov This provides a potential framework for the types of metabolites that could arise from this compound, although direct analysis is required for confirmation.

Metabolite TypeExample from 6-MP MetabolismPotential 6-EMP AnalogRole
Active Nucleotides 6-Thioguanine Nucleotides (6-TGNs)6-Ethylthioguanine NucleotidesCytotoxic
Inactive Catabolites 6-Thiouric Acid6-Thiouric Acid derivativeExcreted
Inactive Methylated Metabolites 6-Methylmercaptopurine (6-MMP)S-demethylated/ethylated variantsInactive/Hepatotoxic
Intermediate Nucleotides 6-Thioinosine Monophosphate (6-TIMP)6-Ethylthioinosine MonophosphatePrecursor

Role of Key Metabolic Enzymes

Several key enzymes involved in purine metabolism play a crucial role in the biotransformation of thiopurines. Their activity levels, which can vary between individuals due to genetic polymorphisms, significantly influence the metabolic fate of these compounds.

Thiopurine S-methyltransferase (TPMT) Activity and its Modulation

Thiopurine S-methyltransferase (TPMT) is a cytosolic enzyme that catalyzes the S-methylation of thiopurine compounds, including 6-mercaptopurine and 6-thioguanine. dynacare.canih.gov This methylation is a major catabolic pathway that diverts the parent drug away from the anabolic pathway that produces active cytotoxic TGNs. synnovis.co.uk TPMT converts 6-MP to 6-methylmercaptopurine (6-MMP) and 6-thioinosine monophosphate (6-TIMP) to methylthioinosine monophosphate (meTIMP). nih.govresearchgate.net Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in reduced methylation and a higher flux of thiopurines towards the TGN pathway. nih.govnih.gov Individuals with low or intermediate TPMT activity are at a higher risk of accumulating excessive TGNs when treated with standard doses of thiopurines. nih.gov It is presumed that TPMT also acts on this compound, likely catalyzing a similar S-methylation or potentially a de-ethylation reaction, thereby modulating its intracellular concentration and potential effects.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Analog Substrate Specificity

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway. amc.nl It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) into their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). ebi.ac.uk For many thiopurine drugs, including 6-mercaptopurine, HGPRT is the first and critical enzyme in the anabolic pathway, converting 6-MP to 6-thioinosine monophosphate (6-TIMP). nih.govplos.org

However, this compound displays a unique interaction with this pathway. Research has demonstrated that this compound can inhibit cell growth and induce differentiation in HL-60 cells that are deficient in HGPRT. nih.govnih.gov This crucial finding indicates that, unlike 6-mercaptopurine and 6-thioguanine, this compound does not require activation via HGPRT to exert its biological effects. nih.gov This suggests a different substrate specificity or an alternative mechanism of action that bypasses this canonical purine salvage step.

Inosine Monophosphate Dehydrogenase (IMPDH) and Guanosine 5'-Monophosphate Synthetase (GMPS)

Following the formation of 6-TIMP (in the case of 6-MP), the pathway to active TGNs continues with two key enzymes: Inosine Monophosphate Dehydrogenase (IMPDH) and Guanosine 5'-Monophosphate Synthetase (GMPS).

Inosine Monophosphate Dehydrogenase (IMPDH): This rate-limiting enzyme catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). sigmaaldrich.comwikipedia.org In thiopurine metabolism, IMPDH converts 6-TIMP to 6-thioxanthosine (B11829551) monophosphate (6-TXMP). nih.gov IMPDH is a target for various therapeutic agents because of its critical role in the de novo synthesis of guanine nucleotides, which are essential for cell proliferation. sigmaaldrich.comnih.gov

Guanosine 5'-Monophosphate Synthetase (GMPS): This enzyme catalyzes the final step in the synthesis of GMP, converting XMP to GMP. wikipedia.orgnih.gov In the thiopurine pathway, it is responsible for the amination of 6-TXMP to form 6-thioguanosine monophosphate (6-TGMP), a direct precursor to the active 6-TGNs. nih.govplos.org

Studies investigating the mechanism of this compound in HGPRT-deficient cells have suggested that the inhibition of IMP dehydrogenase does not appear to be involved in its growth-inhibitory effects. nih.gov This further distinguishes its mode of action from other thiopurines and immunosuppressants that directly target IMPDH.

EnzymeRole in 6-MP MetabolismImplication for this compound
Thiopurine S-methyltransferase (TPMT) Catalyzes S-methylation to inactive 6-MMP. nih.govLikely metabolizes 6-EMP, modulating its activity.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) First step in anabolic activation to 6-TIMP. nih.govNot required for 6-EMP's biological activity. nih.govnih.gov
Inosine Monophosphate Dehydrogenase (IMPDH) Converts 6-TIMP to 6-TXMP. nih.govInhibition does not appear to be the primary mechanism of action. nih.gov
Guanosine 5'-Monophosphate Synthetase (GMPS) Converts 6-TXMP to 6-TGMP. nih.govRole is likely minimal if the HGPRT/IMPDH pathway is bypassed.

Xanthine Dehydrogenase (XDH) and Thiouric Acid Formation

Xanthine dehydrogenase (XDH) and its alternative form, xanthine oxidase (XO), are critical enzymes in the catabolism of purines. nih.gov In the context of thiopurine metabolism, these enzymes are responsible for the oxidation of 6-mercaptopurine (6-MP) into the inactive metabolite 6-thiouric acid (6-TUA). nih.govpharmgkb.orgnih.gov This oxidative pathway is a major route for drug inactivation, particularly in the liver and intestines, limiting the bioavailability of orally administered thiopurines. nih.gov

The process for 6-MP involves its conversion to 6-thioxanthine (B131520) (6-TX) and subsequent oxidation to 6-TUA. nih.govsigmaaldrich.com Studies on human liver cytosol have demonstrated that both XDH and XO contribute to the formation of the 6-TX intermediate, while the final conversion to 6-TUA is carried out by XO and XDH. nih.govsigmaaldrich.com XDH, which predominates in vivo, preferentially uses NAD+ as an electron acceptor. nih.gov Given the structural similarity, it is highly probable that this compound also serves as a substrate for XDH/XO, leading to the formation of an ethylated thiouric acid derivative. This catabolic process would represent a significant pathway for the inactivation and elimination of the compound, mirroring the fate of 6-MP. pharmgkb.orgdiva-portal.org

Nucleoside Diphosphate (B83284) Kinases (NME1, NME2)

For thiopurines to exert their primary cytotoxic effects, they must be converted into their corresponding thio-triphosphate nucleotides. pharmgkb.org This anabolic conversion is a multi-step process. After an initial conversion to a monophosphate form, sequential phosphorylation events are required. Nucleoside diphosphate kinases, such as NME1 and NME2, are responsible for the final phosphorylation step, converting thiopurine diphosphates into their active triphosphate forms. pharmgkb.org

In the well-established pathway for 6-thioguanine (6-TG), for example, thioguanosine monophosphate (TGMP) is phosphorylated to thioguanosine diphosphate (TGDP), which is then converted by NME1 and NME2 into the active metabolite thioguanosine triphosphate (TGTP). pharmgkb.org This active form can then be incorporated into RNA and DNA, disrupting nucleic acid synthesis. pharmgkb.org Assuming this compound can be anabolized to a nucleoside monophosphate and subsequently to a diphosphate, NME1 and NME2 would be the key enzymes responsible for its final activation to a triphosphate analog. The efficiency of this phosphorylation cascade would be a critical determinant of the compound's potential biological activity.

NUDT15 Activity and its Influence on Metabolite Profiles

The enzyme Nudix (nucleoside diphosphate-linked moiety X-type) hydrolase 15 (NUDT15) plays a crucial "sanitizing" role in thiopurine metabolism by preventing the over-accumulation of active, and potentially toxic, thiopurine triphosphates. ijbc.irirjournal.org NUDT15 functions by hydrolyzing deoxy-thioguanosine triphosphate (dGTP) and thioguanosine triphosphate (TGTP) back to their less toxic monophosphate forms (TGMP). ijbc.irirjournal.org This action effectively reverses the final activation step and limits the incorporation of thiopurine analogs into DNA. ijbc.ir

Genetic variants in the NUDT15 gene can lead to reduced or absent enzyme function. hee.nhs.uknih.gov Individuals with these variants are unable to effectively dephosphorylate active thiopurine triphosphates, leading to their accumulation and increased risk of severe toxicity when treated with standard doses of drugs like 6-MP. ijbc.irnih.govfrontiersin.org Studies in cells where the NUDT15 gene is knocked down show significantly higher levels of toxic thioguanine nucleotides (TGNs) and DNA-incorporated thioguanine. ijbc.ir Therefore, NUDT15 activity would be a critical factor influencing the intracellular concentration and potential effects of any activated this compound triphosphate metabolites. Low NUDT15 activity would likely lead to higher levels of the active triphosphate form, whereas normal or high activity would shift the profile towards the monophosphate form. irjournal.org

Comparative Metabolism with Related Thiopurines (e.g., 6-Mercaptopurine)

The metabolism of this compound can be best understood by comparing it to its close analog, 6-mercaptopurine (6-MP). The metabolic pathways of 6-MP are well-characterized and involve a balance between anabolic (activation) and catabolic (inactivation) routes. nih.govmazums.ac.ir

The key difference between the two compounds is the substitution on the sulfur atom: a hydrogen atom in 6-MP versus an ethyl group in this compound. This structural change has a profound impact on one of the major catabolic pathways. 6-MP is a substrate for thiopurine S-methyltransferase (TPMT), which methylates the sulfur atom to form 6-methylmercaptopurine (6-MMP), an inactive metabolite associated with hepatotoxicity at high levels. mazums.ac.irrupahealth.com The presence of the ethyl group on this compound sterically hinders and prevents this S-methylation, meaning TPMT is not involved in its metabolism.

However, the other major metabolic pathways are likely shared. Both compounds are expected to be substrates for the anabolic pathway initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts them to their respective ribonucleotide monophosphates. nih.govmazums.ac.ir This is the first step toward forming active cytotoxic nucleotides. Concurrently, both are subject to catabolism by XDH/XO, leading to the formation of thiouric acid derivatives. nih.govnih.gov

Metabolic Interconnections with Broader Purine Metabolism Pathways

Thiopurines, including this compound, are classified as antimetabolites because they are structurally similar to endogenous purines and can therefore enter and disrupt normal purine metabolic pathways. scbt.compharmgkb.org The metabolism of these drugs is intricately linked with the body's natural purine synthesis and salvage machinery. nih.gov

The primary point of entry into the anabolic pathway is through the purine salvage enzyme HPRT. mazums.ac.ir HPRT normally recycles the natural purine bases hypoxanthine and guanine by converting them into their respective nucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP). Thiopurines like 6-MP compete with hypoxanthine and guanine for HPRT, and upon successful conversion to thio-nucleotides, they act as fraudulent substrates for subsequent enzymes in the pathway. nih.gov For instance, the resulting 6-thioinosine monophosphate (TIMP) from 6-MP metabolism is a substrate for inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. nih.govnih.gov

The active metabolites of thiopurines can inhibit key steps in de novo purine synthesis, leading to a depletion of the normal purine nucleotide pools necessary for DNA and RNA synthesis. mazums.ac.ir this compound, as a purine analog, is expected to follow this general mechanism. nih.govumich.edu Its ability to be recognized and processed by enzymes of the purine salvage and interconversion pathways, such as HPRT and IMPDH, would determine its metabolic fate and its potential to interfere with the synthesis and regulation of endogenous purine nucleotides. nih.gov

Cellular and Preclinical in Vitro Studies of 6 Ethylmercaptopurine

Eukaryotic Cell Line Models for Research

In vitro studies, which are conducted using cells grown in a laboratory setting, are a crucial first step in evaluating the potential of new drug candidates before they are tested in living organisms. news-medical.net These preclinical studies help to determine a compound's efficacy and to identify which cell types are most responsive. news-medical.netppd.com

Selection and Characterization of Relevant Cell Systems

The selection of appropriate cell lines is a critical aspect of preclinical research. ppd.com Cancer cell lines are frequently used to study the biology of cancer, identify and validate therapeutic targets, and assess the effectiveness of new drugs. broadinstitute.org

One notable cell line used in the study of purine (B94841) analogs like 6-ethylmercaptopurine is the HL-60 human promyelocytic leukemia cell line. nih.gov Researchers have utilized both the wild-type HL-60 cells and a variant that is deficient in the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov This allows for the investigation of the drug's mechanism of action and whether it is dependent on this specific enzyme for its cytotoxic effects. nih.gov

Another relevant model is the SUM149 cell line, derived from a triple-negative inflammatory breast cancer. nih.gov This cell line is particularly useful for modeling therapeutic resistance. nih.gov For more extensive screening, researchers may utilize large panels of genetically characterized cancer cell lines to get a broad view of a compound's activity and selectivity. oncolines.com

The characterization of these cell lines is crucial and often involves genomic and proteomic analysis to understand their specific features, such as gene mutations and expression levels of key proteins. broadinstitute.orgnih.gov For instance, the BICR 6 cell line, derived from a squamous cell carcinoma, has known mutations in p53, p16, and p14ARF and expresses markers like keratin (B1170402) and Epidermal Growth Factor Receptor (EGFR). cancertools.org

Dose-Response Profiling in Various Cell Types

Dose-response profiling is a fundamental component of in vitro preclinical studies, used to determine the concentration at which a drug produces a desired effect. oncolines.com This involves exposing cancer cell lines to a range of drug concentrations and measuring the impact on cell proliferation. oncolines.com The results are typically plotted as dose-response curves, from which key parameters like the IC50 value (the concentration of a drug that inhibits a biological process by 50%) can be derived. oncolines.com

In studies with this compound, dose-response assays have been conducted on various cell lines. For example, the effect of this compound on the growth of both wild-type and HGPRT-deficient HL-60 cells has been evaluated. nih.gov Similarly, the efficacy of low-dose 6-mercaptopurine (B1684380), a related compound, has been assessed in SUM149-MA cells, a model for adaptable, therapy-resistant cancer cells. nih.gov

The following table summarizes the cell lines used in research relevant to this compound and its parent compound, 6-mercaptopurine.

Cell LineTypeKey CharacteristicsRelevant Research
HL-60 Human Promyelocytic LeukemiaWild-type and HGPRT-deficient variants used to study purine analog mechanisms. nih.govInvestigating growth inhibition by this compound. nih.gov
SUM149 Triple-Negative Inflammatory Breast CancerModels therapy resistance and adaptability. nih.govEvaluating the efficacy of low-dose 6-mercaptopurine. nih.gov
HepG2 Human Liver CancerUsed to study thiopurine metabolism. plos.orgsemanticscholar.orgInvestigating the effects of allopurinol (B61711) on 6-mercaptopurine metabolism. plos.orgsemanticscholar.org
HEK293 Human Embryonic KidneyUsed to study thiopurine metabolism and gene expression. plos.orgsemanticscholar.orgInvestigating the effects of allopurinol on 6-mercaptopurine metabolism. plos.orgsemanticscholar.org
Caco-2 Human Colorectal AdenocarcinomaModels the intestinal barrier for uptake and transport studies. nih.govInvestigating the cellular uptake and transport of 6-mercaptopurine nanomedicines. nih.gov

Cellular Uptake and Efflux Mechanisms

The effectiveness of a drug is highly dependent on its ability to enter and remain within target cells. wikipedia.org This process is governed by cellular uptake and efflux mechanisms, which involve a variety of transporter proteins. nih.gov

Investigation of Transporter Proteins (e.g., ABC transporters, P-glycoprotein, nucleoside transporters)

ATP-binding cassette (ABC) transporters are a large family of proteins that play a significant role in drug resistance by actively pumping a wide range of substances, including anticancer drugs, out of cells. nih.govfrontiersin.org This efflux mechanism can reduce the intracellular concentration of a drug, thereby diminishing its therapeutic effect. mdpi.com

Key ABC transporters implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). mdpi.com These transporters are powered by the hydrolysis of ATP and are capable of moving a diverse array of molecules across the cell membrane. mdpi.comaxonmedchem.com

Studies on the related compound 6-mercaptopurine (6-MP) have shown that its transport is influenced by members of the ABCC transporter subfamily, such as MRP4. nih.govnih.gov Research has indicated that inhibiting the MRP4 transporter can lead to increased intracellular accumulation of 6-MP. nih.gov Furthermore, in combination therapy studies with allopurinol, the expression of the transporter SLC29A2 was found to be reduced in both HepG2 and HEK293 cells treated with 6-MP and allopurinol. plos.org

The structure of these transporters consists of transmembrane domains (TMDs) that recognize and bind substrates, and nucleotide-binding domains (NBDs) that bind and hydrolyze ATP to power the transport process. mdpi.comoaepublish.com

Regulation of Membrane Permeability

The cell membrane acts as a selective barrier, controlling the passage of substances into and out of the cell. wikipedia.org The permeability of the membrane is influenced by its composition, including the types of lipids and the presence of cholesterol. wikipedia.orgconductscience.com

The movement of molecules across the membrane can occur through passive diffusion or be facilitated by transport proteins. wikipedia.org The regulation of membrane permeability is a complex process. In bacteria, for example, the expression of porins (which allow influx) and efflux pumps is tightly controlled by a network of regulatory proteins in response to environmental signals. nih.govmdpi.com

In the context of drug resistance, cancer cells can alter their membrane permeability to limit the influx of chemotherapeutic agents or to increase their efflux. researchgate.net This can involve modifications to the lipid composition of the membrane or changes in the expression and activity of transport proteins. nih.govmdpi.com

Organoid and 3D Cell Culture Models for Advanced Mechanistic Studies

While traditional 2D cell cultures have been foundational in biomedical research, they often lack the physiological relevance of the in vivo environment. thermofisher.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged to bridge this gap. thermofisher.comsigmaaldrich.com

Organoids are self-organizing 3D structures grown from stem cells that can differentiate to form organ-specific cell types with an architecture that mimics the native organ. sigmaaldrich.comcorning.com These models are increasingly being used in disease modeling, drug discovery, and personalized medicine. corning.com

The use of 3D culture systems, including organoid-derived models, allows for the study of cellular interactions and responses to drugs in a more physiologically relevant context. nih.gov For instance, a 3D organoid model of kidney proximal tubules has been shown to maintain phenotypic stability for extended periods and to exhibit a more accurate response to nephrotoxic agents compared to 2D cultures. nih.gov

While specific studies on this compound using organoid models are not yet widely reported, the application of these advanced in vitro systems holds significant promise for future mechanistic studies of this and other compounds. These models can provide deeper insights into drug efficacy, toxicity, and resistance mechanisms in a context that more closely resembles human physiology. thermofisher.comnih.gov

Ex Vivo Tissue and Cellular Assays for Pharmacological Characterization

Ex vivo studies, which utilize tissues and cells taken directly from a living organism and studied in a laboratory setting, serve as a critical bridge between in vitro (cell culture) experiments and in vivo (whole organism) clinical application. For this compound (6-EMP), these assays are invaluable for understanding its pharmacological properties in a more physiologically relevant context, particularly for assessing patient-specific responses and metabolic variations.

A primary application of ex vivo assays for thiopurines like 6-EMP is the characterization of thiopurine S-methyltransferase (TPMT) activity. TPMT is a crucial enzyme in the metabolism of thiopurines, and its activity can vary significantly among individuals due to genetic polymorphisms. Ex vivo phenotyping of TPMT is commonly performed using red blood cells (RBCs) from patients. In this assay, RBCs are incubated with a thiopurine substrate, and the rate of the methylated metabolite's formation is measured. This allows for the classification of individuals into different TPMT activity levels (high, intermediate, or low), which is a key determinant of both the efficacy and toxicity of thiopurine treatment.

Patient-derived cancer cells, especially from leukemia patients, are also used in ex vivo assays to directly assess the pharmacological effects of 6-EMP. For instance, peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates can be cultured and treated with 6-EMP to determine its antiproliferative and cytotoxic effects. These assays can measure parameters like cell viability, apoptosis induction, and cell cycle arrest, providing direct evidence of the drug's potency against the target cancer cells from an individual patient. This approach is particularly relevant for hematological malignancies where patient samples are more readily accessible.

Furthermore, ex vivo models using patient tissues can help in understanding the mechanisms of drug resistance. By culturing cancer cells from patients who have relapsed or are refractory to thiopurine therapy, researchers can investigate the underlying molecular changes. This can include assessing the expression and activity of enzymes involved in the activation and inactivation of 6-EMP, as well as the expression of drug transporters that may efflux the drug from the cells.

The following table summarizes the types of ex vivo assays relevant to the pharmacological characterization of this compound:

Assay TypeSample TypePurposeKey Parameters Measured
TPMT Phenotyping Red Blood Cells (RBCs)To determine individual TPMT enzyme activity for personalized medicine.Rate of methylated thiopurine formation.
Antiproliferative Assays Patient-derived leukemia cells (PBMCs, bone marrow)To evaluate the direct cytotoxic efficacy of 6-EMP on target cancer cells.Cell viability, apoptosis rates, cell cycle distribution.
Drug Resistance Studies Cancer cells from refractory patientsTo investigate the molecular basis of resistance to 6-EMP.Expression and activity of metabolic enzymes and drug transporters.

Genetic Manipulation in Cell Models to Elucidate Specific Pathways

The use of genetic manipulation in cell models has been fundamental in dissecting the molecular pathways through which this compound and other thiopurines exert their effects. These techniques allow for the precise identification and validation of drug targets and resistance mechanisms.

Gene Expression Analysis (e.g., microarrays, RNA-seq)

Gene expression profiling technologies such as microarrays and RNA-sequencing (RNA-seq) have provided a comprehensive overview of the cellular responses to thiopurine treatment. While studies focusing exclusively on this compound are scarce, the extensive research on its parent compound, 6-mercaptopurine (6-MP), offers significant and relevant insights.

Microarray analyses of cancer cell lines treated with 6-MP have revealed significant alterations in gene expression profiles. These studies have consistently shown changes in genes involved in apoptosis, cell cycle regulation, and DNA replication. For example, in acute lymphoblastic leukemia (ALL) cells, 6-MP treatment has been shown to upregulate pro-apoptotic genes and downregulate genes essential for cell proliferation. A study on liver tissue also identified time-dependent changes in gene expression related to lipid metabolism, inflammatory response, and oxidative stress following 6-MP administration.

RNA-seq, a more recent and quantitative technology, has further refined our understanding of the transcriptomic changes induced by thiopurines. In breast cancer cells, for instance, RNA-seq has shown that 6-MP can disrupt the transcriptome, suggesting a potential therapeutic application in halting relapse in high-risk patients.

The table below summarizes key findings from gene expression studies on 6-mercaptopurine.

TechnologyCell/Tissue ModelKey Findings
Microarray Liver (in vivo)Time-dependent changes in genes related to lipid metabolism, inflammation, and oxidative stress.
Microarray Acute Lymphoblastic Leukemia (ALL) cellsAlterations in gene expression associated with apoptosis and cell cycle arrest.
RNA-seq Triple-Negative Breast Cancer cellsDisruption of the transcriptome, suggesting a role in inhibiting adaptable cancer cells.

Gene Knockout/Knockdown Studies for Target Validation

Gene knockout and knockdown techniques are powerful tools for validating the specific molecular targets of drugs and understanding the mechanisms of resistance. These approaches involve the targeted deletion or suppression of a gene to observe the resulting effect on drug sensitivity.

A significant focus of such studies for thiopurines has been the enzymes involved in their metabolism. The use of small interfering RNA (siRNA) to knockdown the expression of TPMT has been shown to increase the sensitivity of leukemia cells to 6-thioguanine (B1684491), another active metabolite of 6-MP. This highlights the critical role of TPMT in the inactivation of thiopurines. Conversely, knocking down genes involved in the activation of thiopurines, such as HPRT1, would be expected to confer resistance.

More advanced gene-editing technologies like CRISPR-Cas9 have enabled the creation of knockout cell lines to study drug action with greater precision. For example, knockout of DNA mismatch repair (MMR) genes, such as MLH1 or MSH6, has been demonstrated to confer resistance to 6-thioguanine. This is because the MMR system recognizes the incorporation of thiopurine metabolites into DNA and initiates a futile repair cycle that leads to cell death. In the absence of a functional MMR system, cells can tolerate the presence of these modified bases.

The following table provides examples of gene knockout/knockdown studies and their implications for understanding the pharmacology of thiopurines.

Gene TargetTechnologyCell ModelImpact on Thiopurine SensitivityImplication for 6-EMP
TPMT siRNA knockdownLeukemia cellsIncreased sensitivity to 6-thioguanineConfirms the role of TPMT in inactivating thiopurine metabolites.
MLH1/MSH6 Gene knockoutHAP1 cellsResistance to 6-thioguanineValidates the DNA mismatch repair pathway as a key mediator of thiopurine-induced cytotoxicity.

Compound Names Mentioned in this Article

Compound Name
This compound
6-Mercaptopurine
6-Thioguanine
Thiopurine S-methyltransferase
Hypoxanthine-guanine phosphoribosyltransferase
DNA mismatch repair
Small interfering RNA
CRISPR-Cas9
Red blood cells
Peripheral blood mononuclear cells
Acute lymphoblastic leukemia
Triple-negative breast cancer
HAP1 cells
TPMT
MLH1
MSH6
HPRT1

Ex Vivo Tissue and Cellular Assays for Pharmacological Characterization

Ex vivo studies, which involve the use of tissues and cells directly from an organism in a laboratory setting, are a crucial link between in vitro experiments and in vivo clinical applications. For this compound (6-EMP), these assays are vital for understanding its pharmacological behavior in a more physiologically relevant system, aiding in the assessment of patient-specific responses and metabolic differences.

A key application of ex vivo assays for thiopurines like 6-EMP is the determination of thiopurine S-methyltransferase (TPMT) activity. TPMT is a critical enzyme in the metabolic pathway of thiopurines, and its activity varies significantly among individuals due to genetic polymorphisms. Ex vivo phenotyping of TPMT is typically conducted using red blood cells (RBCs) from patients. In this type of assay, RBCs are incubated with a thiopurine substrate, and the rate of formation of the methylated product is measured. This allows for the classification of individuals based on their TPMT activity level (high, intermediate, or low), which is a significant factor in both the effectiveness and toxicity of thiopurine-based therapies.

Patient-derived cancer cells, particularly from individuals with leukemia, are also utilized in ex vivo assays to directly evaluate the pharmacological impact of 6-EMP. For example, peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates can be cultured and exposed to 6-EMP to measure its antiproliferative and cytotoxic effects. These assays can quantify parameters such as cell viability, the induction of apoptosis, and cell cycle arrest, offering direct proof of the drug's effectiveness against the target cancer cells from a specific patient. This method is especially pertinent for hematological cancers, where patient samples are more easily obtained.

Additionally, ex vivo models that use patient tissues can contribute to the understanding of drug resistance mechanisms. By culturing cancer cells from patients who have not responded to or have relapsed after thiopurine treatment, researchers can explore the underlying molecular alterations. This can involve evaluating the expression and activity of enzymes involved in the activation and deactivation of 6-EMP, as well as the expression of drug transporters that might remove the drug from the cells.

The following table provides a summary of the types of ex vivo assays that are relevant to the pharmacological characterization of this compound.

Assay TypeSample TypePurposeKey Parameters Measured
TPMT Phenotyping Red Blood Cells (RBCs)To determine individual TPMT enzyme activity for personalized treatment strategies.Rate of methylated thiopurine formation.
Antiproliferative Assays Patient-derived leukemia cells (e.g., PBMCs, bone marrow)To assess the direct cytotoxic efficacy of 6-EMP on target cancer cells.Cell viability, apoptosis rates, cell cycle distribution.
Drug Resistance Studies Cancer cells from refractory patientsTo investigate the molecular basis of resistance to 6-EMP.Expression and activity of metabolic enzymes and drug transporters.

Genetic Manipulation in Cell Models to Elucidate Specific Pathways

The application of genetic manipulation in cell models has been essential in unraveling the molecular pathways that are affected by this compound and other thiopurines. These methods enable the accurate identification and validation of drug targets and the mechanisms behind drug resistance.

Gene Expression Analysis (e.g., microarrays, RNA-seq)

Gene expression profiling technologies, such as microarrays and RNA-sequencing (RNA-seq), have offered a broad view of the cellular reactions to thiopurine treatment. Although studies focusing solely on this compound are not abundant, the comprehensive research on its parent compound, 6-mercaptopurine (6-MP), provides substantial and applicable knowledge.

Microarray analyses of cancer cell lines treated with 6-MP have shown notable changes in gene expression profiles. These investigations have consistently reported alterations in genes associated with apoptosis, cell cycle control, and DNA replication. For instance, in acute lymphoblastic leukemia (ALL) cells, treatment with 6-MP has been found to increase the expression of pro-apoptotic genes while decreasing the expression of genes necessary for cell proliferation. A study conducted on liver tissue also revealed time-dependent modifications in gene expression related to lipid metabolism, inflammatory responses, and oxidative stress after the administration of 6-MP.

RNA-seq, a more advanced and quantitative method, has provided a more detailed understanding of the transcriptomic alterations caused by thiopurines. In studies with breast cancer cells, for example, RNA-seq has indicated that 6-MP can alter the transcriptome, suggesting its potential use in preventing relapse in high-risk patients.

The table below outlines key discoveries from gene expression studies on 6-mercaptopurine.

TechnologyCell/Tissue ModelKey Findings
Microarray Liver (in vivo)Time-dependent alterations in genes associated with lipid metabolism, inflammation, and oxidative stress.
Microarray Acute Lymphoblastic Leukemia (ALL) cellsChanges in gene expression linked to apoptosis and cell cycle arrest.
RNA-seq Triple-Negative Breast Cancer cellsDisruption of the transcriptome, indicating a role in the inhibition of adaptable cancer cells.

Gene Knockout/Knockdown Studies for Target Validation

Gene knockout and knockdown methods are essential for confirming the specific molecular targets of drugs and for comprehending the mechanisms of drug action and resistance. These techniques involve the targeted removal or suppression of a gene to see how it affects sensitivity to a drug.

A major area of this research for thiopurines has been the enzymes involved in their metabolism. The use of small interfering RNA (siRNA) to reduce the expression of TPMT has been demonstrated to heighten the sensitivity of leukemia cells to 6-thioguanine, another active metabolite of 6-MP. This underscores the vital role of TPMT in the deactivation of thiopurines. In contrast, reducing the expression of genes that activate thiopurines, such as HPRT1, is expected to result in resistance.

More sophisticated gene-editing tools like CRISPR-Cas9 have facilitated the creation of knockout cell lines for studying drug effects with higher accuracy. For instance, the knockout of DNA mismatch repair (MMR) genes, such as MLH1 or MSH6, has been shown to create resistance to 6-thioguanine. This occurs because the MMR system identifies the integration of thiopurine metabolites into DNA and starts a futile repair process that results in cell death. Without a functioning MMR system, cells can withstand the presence of these altered bases.

The following table presents examples of gene knockout/knockdown studies and their significance in understanding the pharmacology of thiopurines.

Gene TargetTechnologyCell ModelImpact on Thiopurine SensitivityImplication for 6-EMP
TPMT siRNA knockdownLeukemia cellsIncreased sensitivity to 6-thioguanineConfirms the function of TPMT in the deactivation of thiopurine metabolites.
MLH1/MSH6 Gene knockoutHAP1 cellsResistance to 6-thioguanineValidates the DNA mismatch repair pathway as a principal mediator of thiopurine-induced cell death.

Mechanisms of Cellular Resistance to 6 Ethylmercaptopurine

Acquired Resistance Pathways

Acquired resistance emerges in cancer cells after an initial response to treatment. This evolution is driven by selective pressure, where cells develop specific molecular changes that allow them to survive and proliferate despite the presence of the drug. For thiopurines, these changes often involve the pathways responsible for drug transport, metabolic activation, or the cellular response to DNA damage.

Alterations in Drug Transport and Efflux Systems

The concentration of a drug inside a target cell is a critical determinant of its effectiveness. Cancer cells can acquire resistance by altering the protein transporters responsible for drug influx and efflux, thereby reducing the intracellular accumulation of the cytotoxic agent and its active metabolites.

Decreased Influx: Thiopurines like 6-mercaptopurine (B1684380) (6-MP), a related compound, require transporter proteins to enter the cell. Studies on 6-MP-resistant leukemia cell lines have shown that a primary mechanism of resistance can be a significant reduction in the initial transport of the drug into the cell. tandfonline.com This is often due to the downregulation of genes encoding nucleoside transporters. nih.gov Key influx transporters implicated in thiopurine resistance include members of the solute carrier (SLC) family, such as concentrative nucleoside transporter 3 (CNT3, encoded by SLC28A3) and equilibrative nucleoside transporter 2 (ENT2, encoded by SLC29A2). frontiersin.orgpharmgkb.org Reduced expression of these transporters limits the uptake of thiopurines, preventing them from reaching the intracellular machinery needed for their activation. tandfonline.comfrontiersin.org

Increased Efflux: A more common mechanism of acquired multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. mdpi.comnih.govmedtechbcn.com These pumps actively expel chemotherapeutic agents from the cell, lowering their intracellular concentration. mdpi.com Several ABC transporters have been implicated in resistance to thiopurines:

P-glycoprotein (P-gp/MDR1/ABCB1): Upregulation of P-gp has been shown to confer acquired resistance to 6-MP in chronic myeloid leukemia cells by increasing the efflux of the drug and its metabolites. nih.govnih.gov

Multidrug Resistance-Associated Proteins (MRPs/ABCC): Overexpression of ABCC4 and ABCC5 can confer resistance by actively pumping thiopurines and their metabolites out of the cell. mdpi.compharmgkb.org ABCC4, in particular, is known to transport a range of antineoplastic drugs, including thiopurines. mdpi.com A polymorphism in the ABCC4 gene (rs3765534) that reduces its function can lead to the intracellular accumulation of active thiopurine metabolites. biomedres.us

Table 1: Drug Transporters Involved in Thiopurine Resistance
Transporter ProteinGeneFunctionEffect of Alteration on ResistanceReference
P-glycoprotein (P-gp)ABCB1 (MDR1)Drug Efflux PumpUpregulation increases drug efflux, causing resistance. nih.govnih.gov
MRP4ABCC4Drug Efflux PumpOverexpression increases efflux of thiopurine metabolites. mdpi.compharmgkb.org
MRP5ABCC5Drug Efflux PumpOverexpression can confer resistance through drug efflux. pharmgkb.org
CNT3SLC28A3Drug Influx TransporterDownregulation decreases drug uptake, causing resistance. frontiersin.orgpharmgkb.org
ENT2SLC29A2Drug Influx TransporterDownregulation decreases drug uptake, causing resistance. frontiersin.orgpharmgkb.org

Modifications in Metabolic Enzyme Activities

Thiopurines are prodrugs that must be metabolically converted into active cytotoxic metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs). diva-portal.org Conversely, they can also be inactivated through competing metabolic pathways. Alterations in the activity of key enzymes in these pathways can shift the balance away from the production of active metabolites, leading to drug resistance.

Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of thiopurines, including 6-MP, into inactive metabolites like 6-methylmercaptopurine (B131649) (6-MMP). wikipedia.org High TPMT activity can lead to a "skewed" or "shunting" metabolism, where the drug is preferentially converted into 6-MMP instead of the therapeutic 6-TGNs. frontiersin.orgdarmzentrum-bern.ch This not only results in therapeutic resistance but can also lead to hepatotoxicity due to high levels of methylated metabolites. frontiersin.org However, studies have shown that high TPMT activity is not the sole reason for this preferential metabolism, suggesting other mechanisms are also involved. nih.gov

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the conversion of inosine monophosphate (IMP) and its thiopurine analog, thioinosine monophosphate (TIMP), towards the formation of guanine (B1146940) nucleotides. wikipedia.orgmendeley.com Reduced IMPDH activity can limit the production of 6-TGNs from TIMP, contributing to drug resistance. diva-portal.org Studies have shown that patients with a high 6-MMP/6-TGN ratio, indicative of a resistant phenotype, often have lower IMPDH activity. researchgate.net However, in some cellular models, the activity of IMPDH was not significantly altered in resistant cells. tandfonline.complos.org

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme is crucial for the first step of thiopurine activation, converting 6-MP into thioinosine monophosphate (TIMP). tandfonline.comdiva-portal.org The loss of HGPRT activity is a well-established mechanism of resistance, as it prevents the formation of all downstream active metabolites. wikipedia.orgdiva-portal.org

Table 2: Metabolic Enzymes and Their Role in Thiopurine Resistance
EnzymeFunction in Thiopurine MetabolismModification Leading to ResistanceReference
Thiopurine S-methyltransferase (TPMT)Inactivates thiopurines by methylation (e.g., 6-MP to 6-MMP).High enzyme activity shunts metabolism away from active 6-TGNs. wikipedia.orgfrontiersin.orgnih.gov
Inosine Monophosphate Dehydrogenase (IMPDH)Rate-limiting step in converting TIMP to active 6-TGNs.Low enzyme activity reduces the formation of 6-TGNs. mendeley.comresearchgate.net
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)Performs the initial activation step (e.g., 6-MP to TIMP).Loss of enzyme activity prevents drug activation. wikipedia.orgdiva-portal.org

Target Gene Mutations and Their Impact

In addition to changes in protein expression or enzyme activity, specific mutations in genes that regulate drug metabolism or the cellular response to DNA damage can confer resistance.

NT5C2 Mutations: Recurrent mutations in the gene NT5C2, which encodes a 5'-nucleotidase, have been identified in relapsed acute lymphoblastic leukemia (ALL) and are linked to acquired thiopurine resistance. nih.govaacrjournals.org These gain-of-function mutations result in a mutant protein with elevated activity that shows a strong preference for dephosphorylating (inactivating) thiopurine monophosphate metabolites. nih.govaacrjournals.org This effectively removes the active metabolites from the cell, leading to resistance. nih.gov

Mismatch Repair (MMR) Gene Defects: The cytotoxicity of thioguanine nucleotides stems from their incorporation into DNA, which triggers the DNA mismatch repair (MMR) system, leading to futile repair cycles and eventual apoptosis. Defects in MMR genes, such as MSH6, can lead to resistance. haematologica.org Cells with reduced MSH6 function fail to recognize the thioguanine-containing DNA mismatches, thus evading the apoptotic signal and demonstrating intrinsic chemoresistance. haematologica.org

ITPA Mutations: The gene ITPA encodes inosine triphosphate pyrophosphatase, an enzyme that prevents the accumulation of potentially toxic inosine nucleotides. An intronic variant of ITPA (rs7270101) has been reported to alter splicing, leading to decreased enzyme expression and subsequent thiopurine resistance in tumor cells. pharmgkb.org

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent ability of a cell to resist a drug without prior exposure. This phenomenon is not caused by adaptation but is a natural trait of the cell or microorganism. nih.gov The mechanisms often overlap with those seen in acquired resistance but are part of the cell's baseline characteristics. For 6-ethylmercaptopurine, intrinsic resistance can be attributed to several factors, including naturally low permeability of the cell membrane to the drug, the innate activity of efflux pumps that expel the compound, or a metabolic profile that favors inactivation over activation. encyclopedia.pubmdpi.commdpi.comresearchgate.net For example, a cancer cell line might inherently express high levels of P-glycoprotein or have naturally high TPMT activity, making it less susceptible to thiopurines from the outset.

Strategies to Overcome Resistance in Preclinical Models

Overcoming drug resistance is a central goal in cancer therapy. Preclinical research focuses on developing strategies to either resensitize resistant cells or bypass the resistance mechanisms altogether. These strategies often involve using drugs in combination to target multiple cellular pathways simultaneously. nih.govjpreventionalzheimer.combiochempeg.com

Combination Approaches with Other Chemical Entities

Combining this compound or related thiopurines with other agents is a key strategy to combat resistance. The goal is to use a second drug to inhibit a resistance pathway or target a vulnerability created by the resistance itself.

Combination with Allopurinol (B61711): A well-established clinical and preclinical strategy to overcome resistance in patients with a "skewed" thiopurine metabolism is the combination with allopurinol. openaccessjournals.com Allopurinol inhibits the enzyme xanthine (B1682287) oxidase (XO), which is an alternative pathway for 6-mercaptopurine metabolism. frontiersin.org By blocking XO, more 6-mercaptopurine is available to be converted into the active 6-TGNs, and production of the less active 6-MMP metabolites is reduced. openaccessjournals.comtandfonline.com This approach allows for the use of a lower thiopurine dose, which can overcome resistance and reduce hepatotoxicity associated with high 6-MMP levels. tandfonline.comnih.gov

Combination Chemotherapy Regimens: Historically, combination chemotherapy has been a successful approach. For example, the POMP regimen, which included 6-mercaptopurine, methotrexate, vincristine, and prednisone, proved effective in treating acute lymphocytic leukemia by targeting different cellular processes, thereby reducing the likelihood of resistance. oncotarget.com

Novel Combinations: Preclinical studies are continuously exploring new combinations. For instance, a recent study demonstrated that combining a targeted radiopharmaceutical with a kinase inhibitor (cobimetinib) resulted in synergistic potency against prostate cancer models. appliedradiationoncology.com While not directly involving this compound, this highlights the principle of combining agents that target different cancer-driving pathways to achieve a greater therapeutic effect and potentially overcome resistance. appliedradiationoncology.com

Table 3: Combination Strategies to Overcome Thiopurine Resistance
Combination AgentMechanism of ActionTherapeutic GoalReference
AllopurinolInhibits xanthine oxidase (XO), altering thiopurine metabolism.To increase the ratio of active 6-TGNs to inactive 6-MMPs, overcoming metabolic resistance. openaccessjournals.comtandfonline.comnih.gov
Methotrexate, Vincristine, PrednisoneTarget multiple independent pathways involved in cell proliferation and survival.To enhance overall cytotoxicity and reduce the emergence of resistant clones. oncotarget.com
Kinase Inhibitors / Targeted AgentsBlock specific cancer-driving signaling pathways.To create synergistic effects by targeting both the primary cancer driver and pathways affected by the thiopurine. biochempeg.comappliedradiationoncology.com

Exploitation of Bypass Mechanisms (e.g., 6-MMPR)

Cellular resistance to thiopurine analogs, including this compound, can be a significant obstacle in chemotherapy. However, certain metabolic pathways can be exploited to overcome this resistance. This involves the use of metabolites that bypass the primary mechanism of action of the parent drug or the specific resistance mechanism developed by the cancer cell. A key example of this is the role of 6-methylmercaptopurine ribonucleoside (6-MMPR), a metabolite of the related compound 6-mercaptopurine.

The primary cytotoxic effects of many thiopurines rely on their conversion to active metabolites by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). patsnap.comdrugbank.com Resistance can arise when cancer cells have reduced activity of this enzyme, preventing the drug's activation.

Research has shown that the mechanism of action for this compound may be different from that of 6-mercaptopurine. dtic.mil It has been proposed that this compound is not a substrate for HGPRT, suggesting its cytotoxic effects are mediated through a different pathway. dtic.mil This inherent difference could be considered a form of bypassing the typical HGPRT-dependent activation route. One hypothesis is that the bulky ethylmercapto-group allows for its incorporation into the wobble position of tRNA, leading to detrimental effects on protein synthesis. dtic.mil

A well-documented bypass mechanism in the context of thiopurine resistance involves the metabolite 6-MMPR. nih.gov While a metabolite of 6-mercaptopurine, its action provides a clear example of how bypass mechanisms can be exploited. 6-MMPR is a potent inhibitor of the de novo purine (B94841) synthesis pathway, a critical process for the proliferation of lymphocytes. nih.gov In some cancer cells that have developed resistance to 6-mercaptopurine, a notable characteristic is a reduced capacity for purine nucleotide synthesis. nih.gov In such cases, these resistant cells can become more sensitive to agents like 6-MMPR that target this pathway. nih.gov

Studies on resistant cell lines have provided evidence for this phenomenon. For instance, the K562-MP5 cell line, which is highly resistant to 6-mercaptopurine, demonstrates a significantly increased sensitivity to 6-MMPR. nih.gov This suggests that while the cell has developed mechanisms to resist the parent drug, it has become more vulnerable to a metabolite that targets a different cellular process.

Drug Resistance Profile of K562-MP5 Cells

Reagent IC50 (μM) Relative Resistance
6-mercaptopurine 101.8 ± 12.5 339
6-MMPR 0.004 ± 0.001 0.04
6-thioguanine 12.5 ± 2.1 417
2-mercaptopurine 150.2 ± 18.3 4.3

Data sourced from studies on K562-MP5 cells, a 6-mercaptopurine resistant cell line. nih.gov

The exploitation of such bypass mechanisms represents a promising strategy to circumvent drug resistance. By understanding the metabolic vulnerabilities of resistant cancer cells, it may be possible to select or design drugs that are effective despite the presence of specific resistance mechanisms.

Advanced Analytical and Spectroscopic Characterization in Research

Quantitative Determination of 6-Ethylmercaptopurine and its Metabolites in Biological Matrices

Accurate quantification of this compound and its metabolites, such as 6-mercaptopurine (B1684380) (6-MP), 6-thioguanine (B1684491) (6-TG), and 6-methylmercaptopurine (B131649) (6-MeMP), in biological matrices like plasma, red blood cells, and urine is essential for pharmacokinetic and metabolic studies. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of thiopurine drugs and their metabolites. ajpsonline.com Method development involves optimizing several parameters to achieve the desired separation and sensitivity.

Key Methodological Aspects:

Stationary Phase: Reversed-phase columns, particularly C18, are frequently used for the separation of these relatively polar compounds. scilit.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetic acid solution) and an organic modifier like acetonitrile (B52724) or methanol. scilit.comresearchgate.net Gradient elution is often employed to effectively separate multiple metabolites with varying polarities in a single run. scilit.com

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to maximize the absorbance of the thiopurine chromophore, often around 324 nm. scilit.com Photodiode array (PDA) detectors can provide additional spectral information, enhancing peak purity assessment. ejgm.co.uk

Sample Preparation: A critical step in analyzing biological samples is the removal of proteins and other interfering substances. This is often achieved through protein precipitation using agents like perchloric acid, followed by centrifugation. nih.gov For intracellular metabolites, such as those in red blood cells, cell lysis is a necessary preliminary step. nih.gov

Validation Parameters:

Validated HPLC methods are essential for ensuring the reliability of the obtained data. According to International Conference on Harmonisation (ICH) guidelines, validation includes assessing the following parameters: ejgm.co.uk

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. scilit.com

Precision: This is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), ensuring the method yields consistent results. scilit.com

Accuracy: The accuracy of the method is determined by measuring the recovery of a known amount of the analyte spiked into the biological matrix. scilit.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scilit.com

Robustness: The method's performance should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature. scilit.com

A study developing an HPLC method for 6-mercaptopurine in oral suspension reported a retention time of 5.12 minutes and linearity in the concentration range of 1.6 to 2.4 μg/mL. scilit.com The mean recovery was between 99.88% and 100.5%, with a limit of detection of 3.6 ng/mL and a limit of quantification of 12 ng/mL. scilit.com

Table 1: Example of HPLC Method Parameters for Thiopurine Analysis

Parameter Specification
Column Eclipse plus® C18 (4.6 x 150 mm, 3.5 μm) scilit.com
Mobile Phase Gradient of acetonitrile and aqueous acetic acid solution scilit.com
Flow Rate 1 mL/min scilit.com
Detection UV at 324 nm scilit.com
Retention Time (6-MP) 5.12 minutes scilit.com
Linearity Range 1.6 - 2.4 μg/mL scilit.com
LOD 3.6 ng/mL scilit.com
LOQ 12 ng/mL scilit.com

For enhanced sensitivity and specificity, particularly for low-concentration metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of LC with the precise mass analysis of MS/MS. nih.gov

Key Features of LC-MS/MS Methods:

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like thiopurine metabolites, often in positive ion mode. researchgate.netbu.edu

Mass Analysis: Triple quadrupole mass spectrometers are frequently used, operating in multiple reaction monitoring (MRM) mode. chromatographyonline.com This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process provides a high degree of selectivity. chromatographyonline.com

Internal Standards: To correct for matrix effects and variations in instrument response, isotopically labeled internal standards (ILISs) are often employed. nih.gov

A validated LC-MS/MS method for the quantification of 6-thioguanine (6-TGN) and 6-methylmercaptopurine (6-MeMP) in erythrocytes utilized an isocratic elution with a run time of just 2 minutes. researchgate.net The method demonstrated linearity over a concentration range of 9.9-1979 ng/mL for 6-TGN and 10-2000 ng/mL for 6-MeMP. researchgate.net The use of an internal standard, bisoprolol, helped to ensure the accuracy of the results. researchgate.net

Table 2: Example of LC-MS/MS Transitions for Thiopurine Metabolite Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
6-Thioguanine (6-TGN) 168.08 151.02
6-Methylmercaptopurine (6-MeMP) 167.1 152.06
6-Mercaptopurine (6-MP) 153.09 119.09
6-Thioguanosine-5'-monophosphate (6-TGMP) 380.16 168.00
Bisoprolol (Internal Standard) 326.12 116.03

Source: researchgate.netresearchgate.net

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. libretexts.org For thiopurines, derivatization can be employed to enhance volatility for gas chromatography (GC) analysis or to improve ionization efficiency and chromatographic retention in LC. libretexts.orgjfda-online.com

Common Derivatization Approaches:

Alkylation: This involves adding an alkyl group. For thiols, reagents like pentafluorobenzyl bromide (PFB-Br) can be used. The introduction of fluorine atoms enhances the response of electron capture detectors (ECD) in GC analysis. libretexts.org

Acylation: This process converts compounds with active hydrogens (like amines and thiols) into esters, thioesters, and amides. Fluorinated anhydrides are often used for this purpose. jfda-online.com

Silylation: This is a common derivatization technique for GC, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte. researchgate.net

While derivatization can improve detection, it also adds a step to the sample preparation process, which can introduce variability. jfda-online.com The choice of derivatizing agent depends on the analyte's functional groups and the analytical technique being used. researchgate.net For instance, derivatization can make polar compounds more hydrophobic, increasing their retention in reversed-phase HPLC. libretexts.org

Structural Elucidation Techniques for Novel Derivatives and Metabolites

Identifying the chemical structures of new metabolites and synthetic derivatives of this compound is crucial for understanding its biotransformation and for the development of new therapeutic agents. criver.com Mass spectrometry and nuclear magnetic resonance spectroscopy are the most powerful tools for this purpose. criver.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are used for unambiguous structure determination. amazonaws.com

¹H NMR: Provides information about the number, environment, and connectivity of protons in a molecule. Chemical shifts, coupling constants, and integration are key parameters. researchgate.net

¹³C NMR: Shows the different types of carbon atoms present in a molecule. The chemical shift of a carbon atom is indicative of its electronic environment (e.g., sp³, sp², sp hybridization, proximity to electronegative atoms). organicchemistrydata.org

2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for establishing long-range correlations between protons and carbons, helping to piece together the molecular structure. amazonaws.com

The analysis of a series of 6,14-ethenomorphinan derivatives, which are structurally related to some opioid compounds, demonstrated the power of 1D and 2D NMR in assigning all proton and carbon signals, leading to the complete structural characterization of the new compounds. researchgate.net

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. thermofisher.com High-resolution mass spectrometry (HRMS) can provide the accurate mass of a molecule, which allows for the determination of its elemental composition. researchgate.net

Key MS Techniques for Structural Elucidation:

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable structural information, creating a "fingerprint" for the molecule. nih.gov By analyzing the fragmentation pattern, the connectivity of atoms within the molecule can be deduced. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers provide high mass resolution and accuracy. nih.gov This allows for the confident determination of the elemental formula of a metabolite from its accurate mass measurement. researchgate.netnih.gov

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a primary tool for metabolite identification. criver.com The LC separates the complex mixture of metabolites, and the MS provides structural information for each component as it elutes from the column. criver.com

The structural elucidation process involves piecing together all available data, including retention time, accurate mass, isotopic pattern, and fragmentation data, to propose a chemical structure. criver.com When possible, the proposed structure is confirmed by comparing the analytical data with that of an authentic reference standard. criver.com

X-ray Diffraction (XRD) for Crystalline Forms

X-ray Diffraction (XRD) stands as a definitive technique for determining the precise atomic and molecular structure of a crystalline solid. anton-paar.comnews-medical.net The method involves directing a beam of X-rays onto a crystal of the substance under investigation. The crystal lattice diffracts the X-rays in a specific pattern of intensities and angles, which is a unique fingerprint of the crystal's internal structure. anton-paar.comlibretexts.org Analysis of this diffraction pattern allows for the calculation of the unit cell dimensions—the fundamental repeating unit of the crystal—as well as the position of each atom within that unit. uni-siegen.de

For a compound like this compound, obtaining a single crystal of suitable quality is the first critical step for single-crystal XRD analysis. kaust.edu.sa This process can be challenging and is influenced by factors such as solvent, temperature, and purity. Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. libretexts.orgkaust.edu.sa The resulting diffraction data enables the determination of its space group and the precise coordinates of its constituent atoms.

While specific crystallographic data for this compound is not widely available in public databases, the hypothetical data that would be generated from such an analysis is presented in Table 1. This table illustrates the type of information that would be obtained, including the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ), which define the geometry of the crystal lattice. mdpi.com Powder X-ray diffraction (PXRD) can also be used, particularly for polycrystalline samples, to identify the crystalline form and assess its purity. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 7.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 780.4

Note: This data is illustrative and not based on published experimental results.

Spectroscopic Analysis of Interactions with Biomolecules

Understanding how a small molecule like this compound interacts with biological targets such as proteins and nucleic acids is crucial for deciphering its mechanism of action. owls-sensors.comcanterbury.ac.nz Spectroscopic techniques are powerful, non-invasive tools for studying these interactions in solution. nih.gov Methods like UV-Visible absorption, fluorescence, and circular dichroism spectroscopy can provide valuable information on binding modes, binding constants, and conformational changes in the biomolecule upon interaction. biocompare.comfrontiersin.org

For instance, the interaction of this compound with a transport protein like serum albumin could be investigated using fluorescence spectroscopy. mdpi.com Proteins often contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence is sensitive to their local environment. nih.gov The binding of a ligand like this compound can quench this fluorescence, and the extent of quenching can be used to determine binding affinity and stoichiometry. il-biosystems.com The Stern-Volmer equation is often employed to analyze the quenching mechanism, which can be either static (formation of a non-fluorescent complex) or dynamic (collisional quenching). il-biosystems.com

Similarly, UV-Visible spectroscopy can be used to study the interaction between this compound and DNA. thermofisher.com The purine (B94841) ring of this compound has a characteristic UV absorbance. Changes in this absorbance spectrum, such as a shift in wavelength (hypsochromic or bathochromic shift) or a change in intensity (hypochromism or hyperchromism) upon the addition of DNA, can indicate an interaction. biocompare.comthermofisher.com These spectral changes can help to infer the mode of binding, for example, distinguishing between intercalation into the DNA base stack and binding within the grooves.

Table 2 presents hypothetical data from a fluorescence quenching study of this compound with a model protein. Such data would be used to calculate key binding parameters.

Table 2: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with a Model Protein

This compound Conc. (µM) Fluorescence Intensity (a.u.)
0 980
10 850
20 735
40 550
60 410
80 300
100 220

Note: This data is illustrative and not based on published experimental results.

From such experimental data, researchers could calculate binding constants (Kₐ) and the number of binding sites (n), providing quantitative insight into the strength and nature of the interaction between this compound and the target biomolecule.

Theoretical and Computational Studies of 6 Ethylmercaptopurine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of 6-Ethylmercaptopurine, detailing its electronic characteristics and predicting its chemical behavior. These methods are fundamental in understanding the molecule's intrinsic properties that govern its biological activity.

Electronic Structure Analysis of this compound and its Reactivity

The electronic structure of a molecule is a primary determinant of its reactivity. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to model the electron distribution, molecular orbitals, and electrostatic potential of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's susceptibility to nucleophilic and electrophilic attack. For purine (B94841) analogs, the distribution of electron density across the heterocyclic ring system and the sulfur-linked ethyl group dictates the sites most likely to engage in chemical reactions. While specific DFT studies on this compound are not extensively detailed in published literature, the principles of such analyses on similar molecules, like Fe-porphyrin-nitrene complexes, show that weak axial coordination can lead to stronger metal-ligand interactions and enhanced reactivity, a concept that could be analogous to interactions involving the sulfur atom in this compound. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time, capturing its conformational flexibility and its interactions with complex biological systems like proteins and cell membranes.

Conformational Analysis and Ligand-Protein/Nucleic Acid Dynamics

MD simulations are instrumental in exploring the conformational landscape of this compound and its dynamic binding to biological targets. mdpi.comyoutube.com A significant application is seen in the study of its parent compound, 6-mercaptopurine (B1684380) (6MP), with the enzyme Thiopurine S-methyltransferase (TPMT), which is crucial for its metabolism. An MD simulation was used to predict the structure of a human TPMT complexed with a 6MP model. nih.gov The simulation, running for 1300 picoseconds, revealed that the ligand was stabilized within the TPMT active site through non-bonded interactions with specific amino acid residues. nih.gov This type of analysis highlights the key interactions that anchor the ligand in the binding pocket, providing a basis for understanding enzyme-substrate recognition and catalysis. nih.gov Similar simulations could elucidate the dynamic interactions between this compound and its targets, including proteins and nucleic acids. researchwithrutgers.com

Interacting ResidueType of InteractionRole in Binding
Phe40Non-bondedStabilization of the ligand in the active site
Pro196Non-bondedStabilization of the ligand in the active site
Arg226Non-bondedStabilization of the ligand in the active site

This table summarizes the key amino acid residues in the TPMT active site that were found to stabilize the 6-mercaptopurine ligand during molecular dynamics simulations, as described in the cited study. nih.gov

Simulation of Membrane Permeation

In Silico Drug Design and Virtual Screening

Computational techniques play a pivotal role in modern drug discovery, accelerating the identification and optimization of new therapeutic agents. nih.gov this compound can serve as a lead compound or a reference structure in these in silico efforts.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govnih.gov If the protein target of this compound is known, its structure can be used for docking studies. In this process, candidate molecules are computationally placed into the protein's binding site, and their binding affinity is estimated using scoring functions.

Alternatively, if the structure of the target is unknown, a ligand-based approach can be used. A pharmacophore model can be generated based on the three-dimensional structure and key chemical features of this compound. This model, representing the essential steric and electronic features for biological activity, is then used as a filter to search for other molecules in a database that possess similar features. nih.gov Following virtual screening, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-ranking hits are often predicted using computational models to filter out compounds with unfavorable pharmacokinetic profiles before committing to chemical synthesis. researchgate.netsrce.hrmdpi.com

Computational StepDescriptionPurpose
Target Identification Identify the biological macromolecule (e.g., enzyme, receptor) responsible for the compound's effect.To have a defined target for computational modeling.
Structure Preparation Obtain and prepare the 3D structures of the target protein and the ligand (this compound).To ensure accurate inputs for simulation and docking.
Virtual Screening Use techniques like molecular docking or pharmacophore modeling to screen large compound libraries. nih.govmdpi.comTo identify novel "hit" compounds that are predicted to bind to the target.
ADMET Prediction Computationally estimate the pharmacokinetic and toxicity properties of the hit compounds. srce.hrTo filter out candidates with poor drug-like properties early in the process.
Lead Optimization Modify the structure of promising hits in silico to improve binding affinity and ADMET properties.To design more potent and safer drug candidates.

This table outlines a typical workflow for an in silico drug design and virtual screening campaign that could be initiated from a known compound like this compound.

Ligand-Based and Structure-Based Approaches

Ligand-based and structure-based drug design are two cornerstone computational strategies that guide the discovery and optimization of new therapeutic agents.

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design leverages the information from a set of molecules known to interact with the target. For this compound, this would involve techniques such as:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of purine analogs, a QSAR model could predict the biological activity of this compound based on its physicochemical properties and structural features. These models are instrumental in identifying which molecular descriptors are crucial for a desired therapeutic effect.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. By comparing the pharmacophore models generated from active thiopurine derivatives, researchers can assess how well the structural features of this compound align with the requirements for biological activity.

Conversely, structure-based drug design relies on the known 3D structure of the biological target, typically a protein or nucleic acid. For this compound, this would involve:

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target molecule. By docking this compound into the active site of a relevant enzyme, such as a purine salvage pathway enzyme, researchers can estimate the binding affinity and analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for understanding the mechanism of action and for designing more potent derivatives.

The following table summarizes the key aspects of these computational approaches as they would apply to this compound:

Computational ApproachDescriptionApplication to this compound
Ligand-Based
QSARCorrelates chemical structure with biological activity.Predict biological activity based on its molecular descriptors in comparison to other purine analogs.
Pharmacophore ModelingIdentifies essential 3D chemical features for target interaction.Assess the fit of this compound to a pharmacophore model derived from active thiopurines.
Structure-Based
Molecular DockingPredicts the binding orientation and affinity of a ligand to its target.Simulate the interaction of this compound with the active site of a target enzyme to understand its binding mode.

Prediction of Metabolic Fate and Interactions

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. Computational tools play a significant role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules like this compound.

The metabolism of the parent compound, 6-mercaptopurine, is well-characterized and primarily involves the enzyme thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of the thiol group. It is highly probable that this compound also serves as a substrate for TPMT. In silico models can predict the likelihood of a compound being a substrate for various metabolic enzymes.

Furthermore, computational tools can predict potential drug-drug interactions. By understanding the metabolic pathways of this compound, it is possible to anticipate interactions with other drugs that are substrates, inhibitors, or inducers of the same metabolic enzymes.

The table below outlines the key aspects of in silico ADMET prediction for this compound:

ADMET PropertyComputational Prediction MethodRelevance to this compound
Metabolism Substrate prediction for metabolic enzymes (e.g., TPMT).Predicting the role of TPMT in the metabolism of the ethylthio group.
Interactions Prediction of inhibition or induction of metabolic enzymes.Anticipating potential interactions with co-administered drugs that affect shared metabolic pathways.
Toxicity Models to predict various toxicity endpoints.Early assessment of potential toxic liabilities based on structural alerts and predictive models.

Artificial Intelligence and Machine Learning Applications in Synthesis and Biological Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle.

For biological activity prediction , machine learning models, particularly deep neural networks, can be trained on large datasets of chemical structures and their corresponding biological activities. These models can then predict the activity of new compounds with a high degree of accuracy. For this compound, an ML model trained on a diverse set of purine analogs could predict its potential therapeutic effects or off-target activities.

The following table summarizes the applications of AI and ML in the context of this compound:

Application AreaAI/ML TechniquePotential Impact on this compound Research
Synthesis Prediction Retrosynthesis algorithmsProposing efficient and novel synthetic pathways.
Biological Activity Prediction Deep learning models, Random Forest, Support Vector MachinesPredicting therapeutic and off-target activities based on its chemical structure.

Future Directions in 6 Ethylmercaptopurine Research

Elucidating Novel Biological Targets and Pathways

While the interaction of 6-ethylmercaptopurine with some cellular processes has been studied, the full spectrum of its biological targets and the signaling pathways it modulates remains an active area of investigation. A key working hypothesis is that 6-EMP may be incorporated into the wobble position of transfer RNAs (tRNAs) by the enzyme tRNA-hypoxanthine ribosyltransferase. dtic.mil This incorporation, particularly due to the bulky ethylmercapto-moiety, could significantly disrupt protein synthesis. dtic.mil This proposed mechanism is distinct from that of other purine (B94841) analogs like 6-mercaptopurine (B1684380) and guanine (B1146940) analogs. dtic.mil

Future research will likely focus on:

Identifying specific protein targets: Beyond its potential interaction with tRNA-modifying enzymes, 6-EMP may interact with a variety of other proteins. The presence of the ethyl mercapto group provides unique steric and electronic properties that can facilitate interactions with various biomolecules through nucleophilic substitution reactions. scbt.com Its ability to form stable thiolates suggests it could influence redox reactions and metal ion coordination, thereby affecting cellular signaling. scbt.com

Mapping signaling pathway involvement: The effects of 6-EMP on cell growth and differentiation, particularly in cell lines like HL-60, suggest the modulation of specific signaling pathways. dtic.milstring-db.org Future studies will likely employ techniques like pathway analysis to identify the specific signaling cascades, such as the p53, IL-17, HGF, NGF, PTEN, and PI3K/AKT pathways, that are altered by 6-EMP treatment. nih.govmedsci.org This could involve examining the expression and phosphorylation status of key proteins within these pathways. nih.gov

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

To gain deeper insights into the mechanisms of this compound, the development and utilization of more sophisticated preclinical models are crucial. emulatebio.comnih.gov Traditional two-dimensional (2D) cell cultures, while useful for initial screenings, often fail to replicate the complex microenvironment of tissues within a living organism. emulatebio.commdpi.comnih.gov

Advanced In Vitro Models: The future of 6-EMP research will likely see a shift towards complex in vitro models (CIVMs) that more accurately mimic human physiology. emulatebio.commdpi.com These models include:

3D Cell Cultures: Spheroids and organoids provide a three-dimensional architecture that allows for more realistic cell-cell and cell-matrix interactions. emulatebio.comnih.govucl.ac.uk

Organ-on-a-Chip (OOC) / Microphysiological Systems (MPS): These dynamic platforms can replicate the functional and mechanical aspects of human organs by incorporating fluid flow and tissue-tissue interactions. emulatebio.commdpi.com Such models would be invaluable for studying the metabolism and effects of 6-EMP in a more physiologically relevant context. mdpi.com

In Vivo Models: While in vitro models are powerful, in vivo studies remain essential for understanding the systemic effects of 6-EMP. nih.gov

Xenograft Models: The use of cell line-derived and patient-derived xenograft (PDX) models in immunocompromised mice will continue to be important for evaluating the in vivo efficacy and mechanism of action of 6-EMP. nih.govnih.gov

Humanized Mice: These models, which possess a humanized immune system, offer a more accurate platform for studying the immunomodulatory effects of compounds like 6-EMP. nih.govmdpi.com

These advanced models will enable more detailed mechanistic studies, helping to bridge the gap between preclinical findings and potential clinical applications. ucl.ac.uk

Integrated Omics Approaches for Comprehensive Understanding (e.g., Proteomics, Metabolomics, Transcriptomics)

To achieve a holistic understanding of the cellular response to this compound, future research will increasingly rely on integrated multi-omics approaches. frontiersin.orgfrontlinegenomics.comthermofisher.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the molecular perturbations induced by the compound. mdpi.comnih.gov

Omics TechnologyApplication in this compound Research
Transcriptomics Identify changes in gene expression patterns in response to 6-EMP exposure. This can reveal which signaling pathways and biological processes are affected. nih.gov Techniques like RNA-Seq can provide a comprehensive view of the transcriptome. nih.gov
Proteomics Analyze alterations in protein expression and post-translational modifications. frontlinegenomics.com Mass spectrometry-based approaches can identify specific protein targets of 6-EMP and quantify changes in protein abundance. frontlinegenomics.com
Metabolomics Profile the small-molecule metabolites within a cell or biological system. frontiersin.org This can shed light on how 6-EMP affects metabolic pathways, such as purine metabolism. string-db.orgnih.gov

The integration of these omics datasets can help to identify novel biomarkers of drug response and uncover previously unknown mechanisms of action. mdpi.com For instance, combining transcriptomic and proteomic data can reveal discrepancies between mRNA and protein levels, suggesting post-transcriptional or post-translational regulation. nih.gov

Role of the Compound in Complex Biological Systems Beyond Individual Cell Lines

While studies on individual cell lines have provided valuable initial data, it is crucial to investigate the effects of this compound in more complex biological systems that better reflect the heterogeneity of human tissues and diseases. dtic.milscience.gov This involves moving beyond single-cell-type cultures to models that incorporate multiple cell types and their interactions.

Future research in this area will likely involve:

Co-culture Systems: Utilizing in vitro models where different cell types, such as cancer cells and stromal cells, are grown together to study the impact of the tumor microenvironment on the response to 6-EMP. ucl.ac.uk

Organotypic Models: Employing advanced 3D models that mimic the structure and function of specific organs to assess the tissue-specific effects of the compound. nih.gov

In Vivo Studies in Complex Organisms: Investigating the effects of 6-EMP in whole organisms to understand its impact on intercellular communication, tissue homeostasis, and systemic responses.

By studying 6-EMP in these more complex contexts, researchers can gain a more accurate understanding of its potential therapeutic effects and off-target toxicities.

Contribution to Fundamental Understanding of Purine Analog Interactions

The study of this compound contributes to the broader understanding of how purine analogs interact with biological systems. scbt.comumich.edu Purine analogs are a class of compounds with significant therapeutic importance, and a deeper knowledge of their structure-activity relationships is essential for the development of new and improved drugs. slideshare.netdiva-portal.org

The unique ethyl mercapto group of 6-EMP provides a valuable tool for probing the specificity of enzymes involved in purine metabolism and tRNA modification. dtic.milscbt.com By comparing the effects of 6-EMP with those of other purine analogs, such as 6-mercaptopurine and 6-thioguanine (B1684491), researchers can gain insights into how subtle structural modifications can lead to significant differences in biological activity. dtic.milacs.org

Future research in this area will likely focus on:

Comparative analyses: Systematically comparing the effects of a panel of purine analogs on various cellular processes to identify the key structural determinants of their activity. umich.edu

Structural biology studies: Using techniques like X-ray crystallography to determine the three-dimensional structures of 6-EMP in complex with its protein targets, providing a detailed understanding of the molecular interactions involved.

These fundamental studies will not only enhance our knowledge of this compound but also contribute to the rational design of novel purine analogs with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 6-Ethylmercaptopurine in laboratory settings?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution of 6-mercaptopurine with ethylating agents (e.g., ethyl iodide) under anhydrous conditions. Purification is achieved via recrystallization using ethanol/water mixtures, followed by vacuum drying. Ensure inert gas (N₂/Ar) protection to prevent oxidation. Confirm reaction progress using TLC (silica gel, UV detection) and characterize intermediates via melting point analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer:

  • Purity: Use reversed-phase HPLC (C18 column, mobile phase: 0.1% formic acid in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times to certified standards.
  • Structural Integrity: Conduct 1^1H/13^13C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS, ESI+ mode). Cross-validate spectral data with literature values .

Q. What stability considerations are critical when storing this compound for experimental use?

  • Methodological Answer: Store in amber vials at −20°C under desiccant (silica gel) to minimize hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics. Monitor via HPLC for degradation products (e.g., 6-mercaptopurine) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer:

  • Pharmacokinetic Profiling: Compare bioavailability (oral vs. IV administration) and tissue distribution using LC-MS/MS. Adjust for protein binding in plasma.
  • Metabolite Interference: Identify metabolites (e.g., S-oxidized derivatives) via tandem mass spectrometry. Use isotopically labeled analogs as internal standards.
  • Model Limitations: Validate in vitro assays (e.g., cell lines vs. primary cells) and in vivo models (e.g., xenograft vs. syngeneic) to address species-specific metabolic differences .

Q. What advanced analytical methods validate the specificity of this compound quantification in biological matrices?

  • Methodological Answer:

  • LC-MS/MS Optimization: Use a triple quadrupole system with MRM transitions (e.g., m/z 167.1 → 134.0 for quantification, m/z 167.1 → 96.0 for confirmation). Validate selectivity against endogenous compounds (e.g., glutathione adducts).
  • Validation Parameters: Assess linearity (1–1000 ng/mL), LOD/LOQ (3.3× and 10× signal-to-noise), matrix effects (post-column infusion), and inter-day precision (<15% RSD) .

Q. How do researchers differentiate between this compound and its metabolites in pharmacokinetic studies?

  • Methodological Answer:

  • Chromatographic Separation: Use UPLC with a phenyl-hexyl column (1.7 µm, 2.1 × 100 mm) and 0.1% acetic acid/methanol gradient. Optimize flow rate (0.3 mL/min) to resolve parent compound from metabolites (e.g., 6-ethylsulfonylpurine).
  • Metabolite Profiling: Employ untargeted metabolomics (Q-TOF MS) with collision-induced dissociation (CID) to fragment ions and assign structures via spectral libraries .

Data Analysis & Reproducibility

Q. What statistical approaches address variability in this compound cytotoxicity assays?

  • Methodological Answer:

  • Normalization: Use Z-score transformation for high-throughput screening data.
  • Dose-Response Modeling: Apply nonlinear regression (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Report 95% confidence intervals and use ANOVA with Tukey’s post-hoc test for multi-group comparisons .

Q. How should researchers document experimental parameters to ensure reproducibility of this compound studies?

  • Methodological Answer:

  • Detailed Protocols: Specify reagent lot numbers, equipment calibration dates (e.g., HPLC column batch), and environmental conditions (e.g., humidity during weighing).
  • Metadata Repositories: Upload raw data (spectra, chromatograms) to platforms like Zenodo or Figshare with DOI links. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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